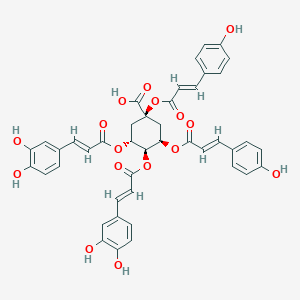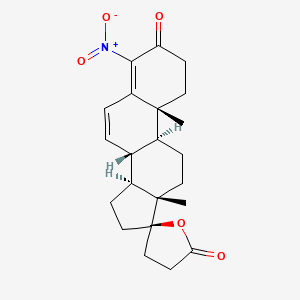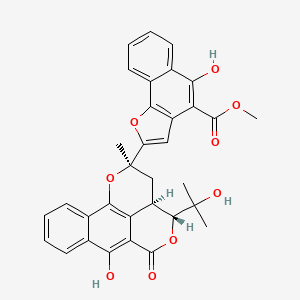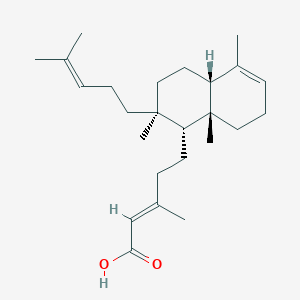
4,5-Di-O-caffeoyl-1,3-di-O-coumaroylquinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Di-O-caffeoyl-1,3-di-O-coumaroylquinic acid is a natural product found in Ipomoea pes-caprae with data available.
Aplicaciones Científicas De Investigación
Compound Characterization and Analysis
- Chemical Composition and Analysis in Plants: 4,5-Di-O-caffeoyl-1,3-di-O-coumaroylquinic acid is among the chlorogenic acids characterized in green coffee beans and other plants. Advanced techniques like LC-MS4 are used for detecting and characterizing these compounds, contributing to the understanding of plant biochemistry and potential health-related properties (Clifford et al., 2006).
Antioxidant Properties
Oxidative Stress Reduction in Cellular Models
The compound has been investigated for its potential antioxidant effects. For example, a study on caffeoylquinic acid derivatives, including 4,5-di-O-caffeoylquinic acid, showed that these compounds could protect bone marrow-derived mesenchymal stem cells from hydroxyl radical-induced damage. The study highlights the importance of the structure-activity relationship in understanding the antioxidant capacity of these compounds (Li et al., 2018).
Antioxidant Activity in Plant Extracts
The presence of 4,5-di-O-caffeoylquinic acid and related compounds in plant extracts, like those from Osmanthus fragrans flowers, has been associated with strong antioxidant activities, which are valuable for understanding the health-promoting aspects of plant-based diets and potential therapeutic applications (Li et al., 2017).
Antiviral and Cytoprotective Effects
Antiviral Activity
Quinic acid derivatives, including di-O-caffeoyl quinates, have been screened for their antiviral activity against viruses like the respiratory syncytial virus. The compounds displayed potent in vitro effects, which is significant for exploring new antiviral agents from natural sources (Fan et al., 2013).
Cytoprotective Effects Against Oxidative Stress
A study on 4,5-di-O-caffeoylquinic acid methyl ester, related to 4,5-di-O-caffeoyl-1,3-di-O-coumaroylquinic acid, revealed that it can attenuate oxidative damage in liver cells by modulating signaling pathways like Keap1/Nrf2. This points to its potential in protecting cells from oxidative stress and related damages (Xiao et al., 2020).
Propiedades
Nombre del producto |
4,5-Di-O-caffeoyl-1,3-di-O-coumaroylquinic acid |
|---|---|
Fórmula molecular |
C43H36O16 |
Peso molecular |
808.7 g/mol |
Nombre IUPAC |
(1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-bis[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C43H36O16/c44-29-11-1-25(2-12-29)7-17-37(50)56-35-23-43(42(54)55,59-40(53)20-8-26-3-13-30(45)14-4-26)24-36(57-38(51)18-9-27-5-15-31(46)33(48)21-27)41(35)58-39(52)19-10-28-6-16-32(47)34(49)22-28/h1-22,35-36,41,44-49H,23-24H2,(H,54,55)/b17-7+,18-9+,19-10+,20-8+/t35-,36-,41-,43+/m1/s1 |
Clave InChI |
NJWGGBNAFGSYNN-XBSZYNOPSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O |
SMILES canónico |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC=C(C=C2)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O |
Sinónimos |
4,5-di-O-caffeoyl-1,3-di-O-coumaroylquinic acid 45-DCCQ |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N(2)-[3-methoxy-4-(morpholin-4-yl)phenyl]-N(4)-(quinolin-3-yl)pyrimidine-2,4-diamine](/img/structure/B1247682.png)


![(10S)-10-[(9S)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid](/img/structure/B1247688.png)
![N-[(E)-11-[(13E,24E)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1247691.png)


![(2s)-2-{3-[({[2-Fluoro-4-(Trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-Methoxybenzyl}butanoic Acid](/img/structure/B1247695.png)


